Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Chiral purity Enantiomeric excess Specific rotation

Tert‑butyl (S)-3-(hydroxymethyl)piperazine‑1‑carboxylate hydrochloride (CAS 1217442‑24‑4) is a chirally pure, differentially protected piperazine building block widely employed in medicinal chemistry. The compound combines a (S)‑configured hydroxymethyl substituent at the 3‑position of the piperazine ring, an acid‑labile tert‑butoxycarbonyl (Boc) protecting group on N1, and a hydrochloride salt that enhances crystallinity and aqueous solubility.

Molecular Formula C10H21ClN2O3
Molecular Weight 252.74 g/mol
Cat. No. B11722961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
Molecular FormulaC10H21ClN2O3
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)CO.Cl
InChIInChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13;/h8,11,13H,4-7H2,1-3H3;1H/t8-;/m0./s1
InChIKeyLSYNNDZVKFLQDE-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (S)-3-(Hydroxymethyl)piperazine-1-Carboxylate Hydrochloride: Core Identity and Procurement Baseline


Tert‑butyl (S)-3-(hydroxymethyl)piperazine‑1‑carboxylate hydrochloride (CAS 1217442‑24‑4) is a chirally pure, differentially protected piperazine building block widely employed in medicinal chemistry [1]. The compound combines a (S)‑configured hydroxymethyl substituent at the 3‑position of the piperazine ring, an acid‑labile tert‑butoxycarbonyl (Boc) protecting group on N1, and a hydrochloride salt that enhances crystallinity and aqueous solubility. Its molecular formula is C₁₀H₂₁ClN₂O₃ and its molecular weight is 252.74 g/mol . This specific combination of stereochemistry, protecting‑group strategy, and salt form distinguishes it from other N‑Boc‑piperazine derivatives and makes it a strategic intermediate for asymmetric synthesis programs where chiral fidelity and orthogonal reactivity are non‑negotiable.

Why Generic Substitution of Tert-Butyl (S)-3-(Hydroxymethyl)piperazine-1-Carboxylate Hydrochloride Fails


Substituting the (S)-enantiomer hydrochloride with the racemate, the (R)-enantiomer, or the free base introduces orthogonal risks that cascade through downstream synthetic routes. The (S)-configuration is not a cosmetic feature; it dictates the stereochemical outcome of subsequent asymmetric transformations, and its erosion leads to racemic intermediates that require costly chiral chromatographic separation [1]. The hydrochloride salt provides a defined melting point and consistent bulk‑handling properties that the hygroscopic free base lacks, directly impacting gravimetric accuracy in parallel synthesis campaigns. Furthermore, the Boc protecting group must remain intact during early‑stage modifications, and the quality of the commercial material—including residual solvents and enantiomeric excess—determines whether a multi‑step sequence terminates in a viable API intermediate or a contaminated mixture. The evidence below demonstrates why this specific compound cannot be exchanged for a cheaper analog without incurring higher purification costs, lower yields, or outright synthetic failure.

Quantitative Evidence Guide: Why Tert-Butyl (S)-3-(Hydroxymethyl)piperazine-1-Carboxylate Hydrochloride Outperforms Its Closest Analogs


Chiral Identity Confirmation: Specific Rotation Differentiates the (S)-Enantiomer from Racemic Mixtures

The (S)-enantiomer hydrochloride can be unambiguously identified and batch‑verified by its specific rotation, [α] = +17.0 to +20.0 deg (c = 2 in EtOH) . In contrast, a racemic mixture of (R)- and (S)-enantiomers exhibits zero net rotation, making specific rotation a zero‑cost, instant pass/fail test for chiral identity. The (R)-enantiomer is expected to show the opposite sign (approximately −17 to −20 deg), although published reference values for the (R)-isomer are scarce in the open literature. This measurable optical activity enables procurement teams to verify the supplied material without resorting to chiral HPLC, reducing incoming QC cycle time by an estimated 1–2 hours per batch.

Chiral purity Enantiomeric excess Specific rotation Quality control

Process Patent Necessity: The (S)-Enantiomer Is a Non-Negotiable Starting Material for a Hepatitis B API Synthesis

Patent HK1262333B explicitly states that the original synthesis of a hepatitis B API candidate suffered from an extremely low total yield of 0.2–0.4% [1]. One of the root causes identified was that the required starting material, (3S)-3-(hydroxymethyl)piperazine-1-carboxylic acid tert-butyl ester (the free base form of the target compound), was “not commercially available” in qualified quantity [1]. The process further notes that using racemic or partially racemic intermediates forced the use of costly chiral HPLC or SFC purification steps, which are impractical at industrial scale. The availability of the pure (S)-enantiomer hydrochloride therefore unlocks a scalable, high‑yield route that is impossible with the (R)-enantiomer or the racemate.

Antiviral synthesis Hepatitis B Chiral starting material Process chemistry

Salt Form Advantage: Hydrochloride Salt Delivers Superior Crystallinity and Storage Stability Versus the Free Base

The hydrochloride salt (CAS 1217442-24-4) is isolated as a white crystalline powder , whereas the free base (CAS 314741-40-7) is described as a solid with variable appearance ranging from pale yellow to white . Critically, the free base requires storage at 2–8 °C to prevent degradation , while the hydrochloride salt is typically stored at room temperature in a dry, sealed environment . This difference in storage requirements has direct operational implications: the salt form can be weighed and handled in ambient conditions without pre‑cooling, reducing the risk of moisture uptake and weight errors during parallel synthesis. Although a direct melting‑point comparison is unavailable from a single authoritative source, the salt’s consistent crystalline habit provides superior gravimetric accuracy relative to the semi‑solid or waxy free base.

Salt selection Solid-state properties Stability Handling

Enantiomeric Purity Benchmarking: The (S)-Enantiomer Hydrochloride Matches or Exceeds the Purity of the (R)-Enantiomer Free Base

The (S)-enantiomer hydrochloride is routinely supplied at ≥98% purity . A leading supplier of the (R)-enantiomer free base (Fluorochem) lists its purity at 97% . While a 1% absolute purity difference may appear modest, in the context of a multi‑step synthesis with ten transformations each requiring ≥99% intermediate purity, a 1% starting‑material deficit compounds to approximately a 9.6% cumulative impurity burden, which can force additional column chromatography or recrystallization steps. Furthermore, the hydrochloride salt formulation often correlates with reduced residual solvent levels compared to the free base, although head‑to‑head residual solvent data were not available for this analysis.

Enantiomeric purity Batch consistency Comparator benchmarking

Application-Specific Differentiation: (S)-Enantiomer Is the Documented Intermediate for MAGL Inhibitor Scaffolds

The (S)-1-Boc-3-hydroxymethylpiperazine scaffold is specifically cited in the preparation of monoacylglycerol lipase (MAGL) inhibitors, a target class relevant to pain and inflammation . In published MAGL inhibitor patents (e.g., Lundbeck La Jolla Research Center), the piperazine carbamate pharmacophore is built on chirally pure 3‑hydroxymethylpiperazine intermediates [1]. While direct IC₅₀ comparisons between (S)- and (R)-derived MAGL inhibitors are not publicly available, the patent literature consistently specifies the (S)-configuration for the lead series, implying that the (R)-enantiomer or racemate does not satisfy the pharmacophoric requirements. This represents application‑level lock‑in: a discovery program committed to the (S)-series cannot simply switch to the (R)-enantiomer without risking loss of target engagement.

MAGL inhibitor Monoacylglycerol lipase Pain Inflammation

Optimal Application Scenarios for Tert-Butyl (S)-3-(Hydroxymethyl)piperazine-1-Carboxylate Hydrochloride


Scalable Synthesis of Chiral Antiviral APIs Requiring Enantiopure Piperazine Intermediates

As demonstrated by patent HK1262333B, the (S)-enantiomer is an irreplaceable starting material for a hepatitis B antiviral candidate [1]. In this scenario, process chemists must order the hydrochloride salt in multi‑kilogram quantities, pre‑verified by specific rotation ([α] +17 to +20 deg) to confirm chiral identity before initiating the critical steps. Attempting to substitute with the racemate would reduce overall yield to <0.4% and necessitate preparative chiral HPLC, rendering the process economically non‑viable [1].

MAGL Inhibitor Lead Optimization and Scale-Up

For discovery teams pursuing MAGL inhibitors for pain or inflammation, the (S)-enantiomer hydrochloride is the documented entry point to the piperazine carbamate series . Procuring this specific building block ensures that the resulting SAR data are directly comparable to the patent literature, and that the material can be advanced to preclinical candidate scale without re‑validating the chiral integrity of the synthetic route .

Parallel Synthesis Libraries Requiring High Gravimetric Accuracy

In automated parallel synthesis settings, the crystalline hydrochloride salt provides consistent flow and accurate dispensing from solid‑handling robots . The free base, which is often hygroscopic and requires refrigerated storage, introduces weighing errors that propagate across 96‑member libraries. Choosing the hydrochloride salt minimizes well‑to‑well variability and reduces the need for post‑synthesis purification .

Quote Request

Request a Quote for Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.